![molecular formula C20H23N3O3 B2656084 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034498-35-4](/img/structure/B2656084.png)
2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety linked through an oxane-carbonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors under specific reaction conditions . The pyrazine ring is then introduced through a coupling reaction, often using Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with specific target selectivity.
Medicine: It could be explored for its potential therapeutic properties, particularly in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The pyrazine ring may also play a role in the compound’s bioactivity by interacting with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar bioactive properties.
Pyrrolidine-2-one: This compound is structurally similar but lacks the pyrazine ring.
Pyrrolidine-2,5-diones: These compounds have a similar core structure but different functional groups.
Uniqueness
2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety linked through an oxane-carbonyl bridge
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(20(7-12-25-13-8-20)16-4-2-1-3-5-16)23-11-6-17(15-23)26-18-14-21-9-10-22-18/h1-5,9-10,14,17H,6-8,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBBWLFPHGUBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
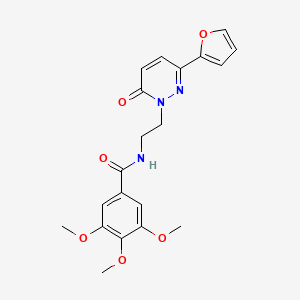

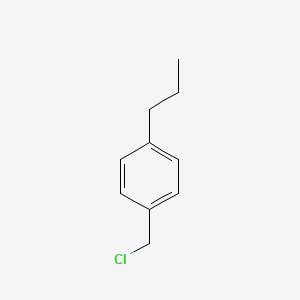
![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)
![1-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

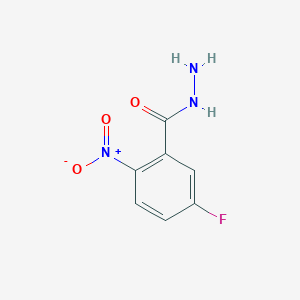
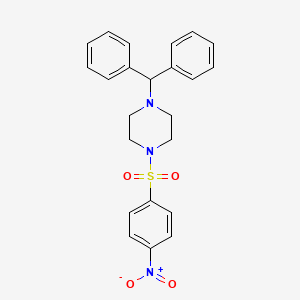
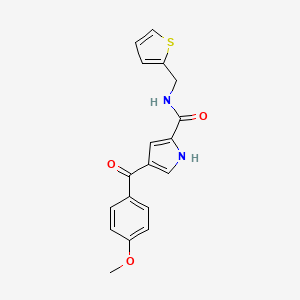
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2656018.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)
![ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)
